molecular formula C17H20N2O5S B5209103 ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5209103
M. Wt: 364.4 g/mol
InChI Key: IZYGFROXDVHEHO-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a 4-methyl group at position 4, an ethyl carboxylate at position 5, and a 2-(4-methoxyphenoxy)propanoylamino substituent at position 2. Structural characterization of such compounds often employs X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-5-23-16(21)14-10(2)18-17(25-14)19-15(20)11(3)24-13-8-6-12(22-4)7-9-13/h6-9,11H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYGFROXDVHEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 2

The amide substituent at position 2 significantly influences electronic and steric properties:

Compound Name Substituent at Position 2 Key Properties Biological Relevance (if reported) Reference
Target Compound 2-(4-Methoxyphenoxy)propanoylamino Electron-donating methoxy group; moderate lipophilicity Not explicitly reported (inferred stability)
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Chlorophenoxyacetylamino Electron-withdrawing Cl; increased polarity Unknown (structural analog)
Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (cpd_W) Benzoxazole-thio-butanoyl Bulky heterocyclic group; enhanced π-π interactions IRES inhibitor (anti-cancer candidate)
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 3,4-Dichlorobenzoylamino Strongly electron-withdrawing; high lipophilicity Unknown

Key Observations :

  • Electron-donating groups (e.g., methoxy) may enhance metabolic stability compared to electron-withdrawing substituents (e.g., Cl) .
  • Bulky substituents (e.g., benzoxazole-thio) improve target specificity by enabling π-π stacking or hydrophobic interactions .

Variations at Position 4

The methyl group at position 4 is conserved in many analogs, but substitutions with bulkier or electronegative groups alter properties:

Compound Name Substituent at Position 4 Key Properties Reference
Target Compound Methyl Minimal steric hindrance; moderate stability
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl High electronegativity; increased lipophilicity

Key Observations :

  • Trifluoromethyl groups enhance metabolic resistance and membrane permeability due to lipophilicity .

Positional Isomerism and Fused Systems

Substituent placement and fused rings dramatically alter bioactivity:

Compound Name Structure Key Features Reference
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino at position 2; phenyl at 4 Planar conformation; strong fluorescence
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate Thiazole fused with chromene Extended conjugation; potential phototoxicity

Key Observations :

  • Fused systems (e.g., chromene-thiazole) enable extended conjugation for optical applications .
  • Positional isomerism (e.g., substituents at 4 vs. 5) affects molecular planarity and binding affinity .

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